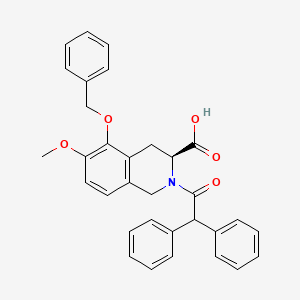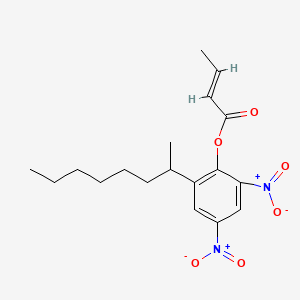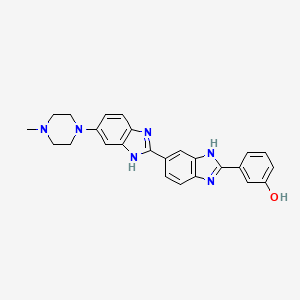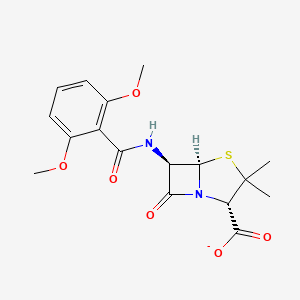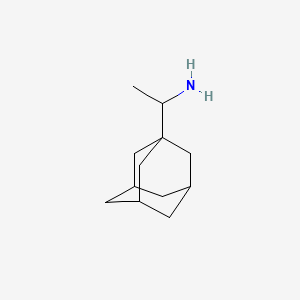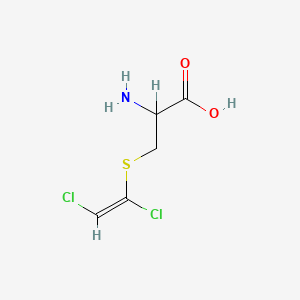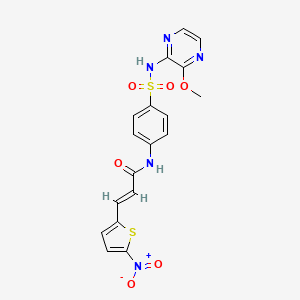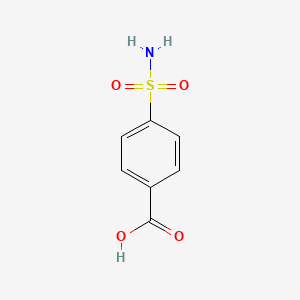
2-Iodomelatonin
Übersicht
Beschreibung
Iodomelatonin, also known as 2-iodo-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a synthetic analog of melatonin. It is primarily used as a radiolabeled ligand for studying melatonin receptors, specifically MT1, MT2, and MT3. Iodomelatonin acts as a full agonist at both MT1 and MT2 receptors, making it a valuable tool in pharmacological research .
Wissenschaftliche Forschungsanwendungen
Iodomelatonin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Pharmakologische Studien: Es wird als radioaktiv markiertes Ligand verwendet, um Melatoninrezeptoren (MT1, MT2 und MT3) und deren Bindungsaffinitäten zu untersuchen.
Neuroendokrine Forschung: Iodomelatonin hilft beim Verständnis der Rolle von Melatonin bei der Regulierung von zirkadianen Rhythmen und Schlafmustern.
Arzneimittelentwicklung: Es unterstützt die Entwicklung von Melatoninrezeptoragonisten und -antagonisten zur Behandlung von Schlafstörungen, zirkadianen Rhythmusstörungen und bestimmten Krebsarten.
Biologische Studien: Iodomelatonin wird verwendet, um die physiologischen und biochemischen Wirkungen von Melatonin in verschiedenen Geweben und Organen zu untersuchen.
5. Wirkmechanismus
Iodomelatonin übt seine Wirkung aus, indem es an Melatoninrezeptoren (MT1 und MT2) im zentralen Nervensystem und in peripheren Geweben bindet. Nach der Bindung aktiviert es G-Protein-gekoppelte Rezeptoren, was zu einer Kaskade von intrazellulären Signalereignissen führt. Diese Ereignisse umfassen die Hemmung der Adenylatcyclase, die Reduktion des cyclic adenosine monophosphate (cAMP)-Spiegels und die Modulation von Calciumionenkanälen. Diese Aktionen regulieren letztendlich zirkadiane Rhythmen, Schlaf-Wach-Zyklen und andere physiologische Prozesse .
Ähnliche Verbindungen:
Melatonin: Das natürliche Hormon, von dem Iodomelatonin abgeleitet ist. Es hat eine ähnliche Struktur, aber es fehlt das Iodatom.
6-Chloromelatonin: Ein chloriertes Analogon von Melatonin mit ähnlichen pharmakologischen Eigenschaften.
2-Phenylmelatonin: Ein phenylsubstituiertes Analogon von Melatonin, das in Rezeptorstudien verwendet wird.
Einzigartigkeit von Iodomelatonin: Iodomelatonin ist aufgrund seiner hohen Affinität und Selektivität für Melatoninrezeptoren einzigartig, was es zu einem wertvollen Werkzeug in Rezeptorbindungsstudien macht. Seine radioaktiv markierte Form ermöglicht eine präzise Verfolgung und Quantifizierung in verschiedenen biologischen Assays .
Wirkmechanismus
Target of Action
2-Iodomelatonin is a potent agonist of melatonin receptor 1 (MT1) with a Ki value of 28 pM . It is more than 5-fold selective for MT1 over MT2 . These receptors are part of the family A G protein-coupled receptors (GPCRs) and are targets for melatonin, the major neurohormone involved in circadian rhythm and sleep regulation .
Mode of Action
This compound interacts with its targets, the melatonin receptors, and acts as a full agonist at both MT1 and MT2 receptors . The specificity of this compound to mark the receptor binding sites was demonstrated by the Kd values calculated from Scatchard and kinetic analysis .
Biochemical Pathways
It is known that melatonin receptors, when activated, can regulate a variety of physiological and neuroendocrine functions . The activation of these receptors by this compound could potentially influence these functions.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the melatonin receptors. As an agonist of these receptors, this compound can stimulate the receptors’ activity, potentially influencing physiological processes such as sleep regulation and circadian rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, light exposure can affect the production and function of melatonin and its analogs Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound
Safety and Hazards
When handling 2-Iodomelatonin, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemische Analyse
Biochemical Properties
2-Iodomelatonin interacts with melatonin receptors, particularly MT1 . It has a high affinity for MT1, being more than five times selective for MT1 over MT2 . This interaction with melatonin receptors makes this compound a valuable tool for identifying, characterizing, and localizing melatonin binding sites in the brain and peripheral tissues .
Cellular Effects
This compound has been shown to have neuroprotective effects in animal models of brain injury . It can inhibit cell death and increase the expression of nuclear factor erythroid 2-related factor 2 (NRF2), a key regulator of cellular antioxidant response, in stressed cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to melatonin receptors, triggering a series of downstream signaling events . It binds to the orthosteric pockets of MT1 and MT2 receptors . This binding leads to the activation of various intracellular signaling pathways, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the binding of this compound to its receptors in the brain shows a day-night variation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
Melatonin can influence the regulation of circadian rhythms and sleep, and it is synthesized in the pineal gland following a circadian pattern .
Transport and Distribution
It is known that this compound binds to melatonin receptors, which are distributed in various regions of the brain .
Subcellular Localization
Given its role as a ligand for melatonin receptors, it is likely that it localizes to the cell membrane where these receptors are typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodomelatonin typically involves the iodination of melatonin. One common method includes the use of iodine monochloride (ICl) as the iodinating agent. The reaction is carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The process involves the following steps:
- Dissolve melatonin in the chosen solvent.
- Add iodine monochloride dropwise to the solution.
- Stir the reaction mixture at room temperature for a specified period.
- Purify the product using column chromatography to obtain iodomelatonin .
Industrial Production Methods: While the industrial production methods for iodomelatonin are not extensively documented, the process likely involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iodomelatonin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom in Iodomelatonin kann durch andere funktionelle Gruppen unter Verwendung von nukleophilen Substitutionsreaktionen ersetzt werden.
Oxidations- und Reduktionsreaktionen: Iodomelatonin kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch sich seine chemische Struktur und Eigenschaften verändern.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können verwendet werden, um das Iodatom zu ersetzen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) können verwendet werden, um Iodomelatonin zu oxidieren.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) können verwendet werden, um Iodomelatonin zu reduzieren.
Wichtigste gebildete Produkte:
Substitutionsprodukte: Abhängig von dem verwendeten Nukleophil können Produkte wie Azido-Melatonin oder Cyano-Melatonin gebildet werden.
Oxidationsprodukte: Oxidation kann zur Bildung verschiedener oxidierter Derivate von Iodomelatonin führen.
Reduktionsprodukte: Reduktion kann zur Bildung von reduzierten Analoga von Iodomelatonin führen.
Vergleich Mit ähnlichen Verbindungen
Melatonin: The natural hormone that iodomelatonin is derived from. It has a similar structure but lacks the iodine atom.
6-Chloromelatonin: A chlorinated analog of melatonin with similar pharmacological properties.
2-Phenylmelatonin: A phenyl-substituted analog of melatonin used in receptor studies.
Uniqueness of Iodomelatonin: Iodomelatonin is unique due to its high affinity and selectivity for melatonin receptors, making it a valuable tool in receptor binding studies. Its radiolabeled form allows for precise tracking and quantification in various biological assays .
Eigenschaften
IUPAC Name |
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDDSMSDZHURBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239462 | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93515-00-5 | |
| Record name | 2-Iodomelatonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93515-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodomelatonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093515005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodomelatonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodomelatonin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q5TZ5754A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While 2-iodomelatonin displays high affinity for melatonin receptors, research suggests potential interactions with other targets. For instance, it inhibits quinone reductase 2 (QR2), an enzyme initially believed to be protective against reactive quinones, but now thought to potentially enhance their reactivity in certain contexts []. Further research is needed to fully elucidate the implications of this interaction.
A: Yes, there is evidence for species-specific differences in the distribution and function of melatonin receptors, influencing the effects of this compound. For instance, while the hypophysial pars tuberalis consistently displays high-affinity this compound binding across photoperiodic species, binding in the brain can vary. In ferrets, for example, binding is absent in the brain but present in the pars tuberalis and pars distalis of the pituitary [].
ANone: The molecular formula of this compound is C13H15IN2O2, and its molecular weight is 358.18 g/mol.
A: While the provided research articles do not include detailed spectroscopic data, techniques like NMR and mass spectrometry are commonly employed for structural confirmation and characterization. Reference [] mentions the use of HPLC for the determination of this compound, indicating the application of analytical techniques for its analysis.
ANone: The provided research articles do not offer specific details on the stability of this compound in various solvents or formulations.
ANone: this compound is not known to possess catalytic properties. It is primarily studied for its role as a melatonin receptor agonist.
A: Molecular modeling simulations have provided valuable insights into the binding and unbinding mechanisms of this compound with melatonin receptors. Steered molecular dynamics simulations revealed different trajectories for this compound unbinding from MT1 and MT2 receptors, passing through a channel between transmembrane helices IV and V [, ]. These simulations also suggested a role for Tyr5.38 flexibility in influencing ligand egress, particularly in the MT1 receptor [].
A: Yes, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been conducted on melatonin receptor agonists, including this compound. A statistically significant model was generated, indicating the importance of steric, electrostatic, and lipophilic interactions for receptor binding and activation [].
A: Research indicates that the 2-position of the melatonin scaffold plays a crucial role in receptor binding and activation. this compound, with its bulky iodine substituent, consistently exhibits high affinity for melatonin receptors, comparable to or exceeding that of melatonin itself [, , ]. Introducing a 2-benzyl group, as in the antagonist luzindole, significantly alters the interaction, resulting in competitive antagonism at melatonin receptors []. These observations highlight the sensitivity of the receptor binding site to modifications at the 2-position, influencing both agonist and antagonist activities.
ANone: The provided research articles do not focus on specific formulation strategies for this compound.
ANone: Specific information regarding SHE regulations pertaining to this compound is not covered in the provided research articles.
ANone: The provided research articles primarily focus on the in vitro characterization of this compound binding and its effects on cellular signaling. Detailed information regarding its ADME profile is not available in these articles.
A: Research has explored the in vivo effects of this compound, particularly in the context of circadian rhythm regulation. Studies utilizing this compound implants in midshipman fish demonstrated its ability to decrease stimulus threshold levels for electrically evoked calls, suggesting an increase in the excitability of the vocal network, a system influenced by melatonin and light cycles []. These findings suggest that this compound can penetrate the blood-brain barrier and exert effects on neuronal activity.
A: Yes, numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models. In vitro studies using rabbit retinal preparations demonstrated that this compound potently inhibits calcium-dependent dopamine release, mimicking the effects of melatonin and confirming its agonistic activity at melatonin receptors [, ]. In vivo experiments using this compound implants in midshipman fish highlighted its ability to modulate vocal network excitability, suggesting its potential to influence social behavior in this species [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
